Mevastatin Hydroxy Acid t-Butylamine Salt

HMG-CoA reductase assay Cell-free enzyme inhibition In vitro pharmacology

Researchers using mevastatin lactone (CAS 73573-88-3) encounter confounding variables from requisite in situ hydrolysis, while the sodium salt (CAS 99782-89-5) presents hygroscopic handling challenges. Mevastatin Hydroxy Acid t-Butylamine Salt eliminates these barriers: • Pre-formed active hydroxy acid-no enzymatic activation needed for cell-free HMG-CoA reductase assays • Non-hygroscopic crystalline solid enables precise weighing and reproducible stock preparation • Soluble in acetonitrile, methanol, and water for versatile assay buffer compatibility • ≥98% purity, suitable as reference standard or pharmaceutical impurity marker

Molecular Formula C27H47NO6
Molecular Weight 481.7 g/mol
CAS No. 262285-80-3
Cat. No. B590353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevastatin Hydroxy Acid t-Butylamine Salt
CAS262285-80-3
Synonyms(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoate 2-Methyl-2-propanamine
Molecular FormulaC27H47NO6
Molecular Weight481.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O.CC(C)(C)N
InChIInChI=1S/C23H36O6.C4H11N/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;1-4(2,3)5/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);5H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-;/m0./s1
InChIKeyKKUAUFTVXXYRIK-AGNATJBLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mevastatin Hydroxy Acid t-Butylamine Salt – Active Form Overview


Mevastatin Hydroxy Acid t-Butylamine Salt (CAS 262285-80-3; molecular formula C₂₇H₄₇NO₆; molecular weight 481.67 g/mol) is the t-butylamine salt of the open-ring hydroxy acid form of mevastatin . Mevastatin (compactin, ML-236B) is the first-discovered competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Unlike the lactone prodrug form of mevastatin (CAS 73573-88-3), this compound is supplied as the pre-formed active hydroxy acid species stabilized as a crystalline t-butylamine salt, eliminating the requirement for in situ hydrolysis or enzymatic activation prior to experimental use [1]. It is supplied as an off-white solid with typical purity ≥98%, soluble in acetonitrile, methanol, and water, and is intended for use as a reference standard, pharmaceutical impurity marker, or research reagent [2].

Mevastatin Hydroxy Acid t-Butylamine Salt – Why Substitution Fails


Generic substitution among statin-related compounds introduces confounding variables that compromise experimental reproducibility. Mevastatin lactone (CAS 73573-88-3) is a lipophilic prodrug with negligible aqueous solubility (0.0013-0.0015 mg/mL at 23°C) that requires in vivo or in vitro enzymatic hydrolysis to the active hydroxy acid before HMG-CoA reductase inhibition can occur [1]. In cell-free assays, the lactone form exhibits no intrinsic inhibitory activity. Conversely, mevastatin hydroxy acid sodium salt (CAS 99782-89-5) is reported as hygroscopic, introducing weighing and stability concerns during handling . The t-butylamine salt form (CAS 262285-80-3) offers a non-hygroscopic, crystalline alternative with documented solubility in acetonitrile, methanol, and water, enabling reproducible preparation of stock solutions across diverse experimental platforms [2]. Furthermore, among the three most structurally similar statins—mevastatin, lovastatin, and simvastatin—physicochemical differences in lipophilicity and metabolic handling preclude interchangeability in assays where membrane permeability or off-target partitioning is a variable of interest [3].

Mevastatin Hydroxy Acid t-Butylamine Salt – Differentiation Evidence


Active Hydroxy Acid vs. Lactone Prodrug Activation

Mevastatin lactone (CAS 73573-88-3) is a prodrug that must undergo enzymatic or chemical hydrolysis to the open-ring hydroxy acid form to inhibit HMG-CoA reductase [1]. Mevastatin Hydroxy Acid t-Butylamine Salt (CAS 262285-80-3) is supplied as the pre-formed active hydroxy acid, bypassing this activation step entirely. The lactone form is virtually insoluble in water (0.0013-0.0015 mg/mL at 23°C), whereas the t-butylamine salt form demonstrates documented solubility in aqueous and organic solvent systems (water, acetonitrile, methanol, chloroform, dichloromethane, DMSO) [2].

HMG-CoA reductase assay Cell-free enzyme inhibition In vitro pharmacology

Intermediate Lipophilicity Between Pravastatin and Simvastatin

The hydroxy acid form of mevastatin occupies a defined intermediate position in the statin lipophilicity hierarchy. According to Serajuddin et al. (1991), the octanol-water partition coefficients (Po/w) of the hydroxy acid forms follow the order: pravastatin << mevastatin < lovastatin < simvastatin, with approximate ratios of 1:25:75:200, respectively [1]. Mevastatin hydroxy acid is approximately 25-fold more lipophilic than pravastatin but 8-fold less lipophilic than simvastatin.

Tissue distribution Membrane permeability Off-target partitioning

Fungal-Derived vs. Synthetic Statin Clusters

A 2018 comparative analysis of eight statins based on physicochemical and structural descriptors identified three distinct similarity clusters [1]. Mevastatin, lovastatin, and simvastatin form the most closely related group (all fungal-derived analogs containing the decalin ring system), while pravastatin shows slightly lower similarity to this cluster. Fully synthetic statins (fluvastatin, atorvastatin, rosuvastatin, pitavastatin) form separate clusters with distinct structural and physicochemical profiles.

Structure-activity relationship Fungal-derived statins Pharmacophore analysis

t-Butylamine vs. Sodium Salt: Non-Hygroscopic Form

Mevastatin hydroxy acid is commercially available as both sodium salt (CAS 99782-89-5) and t-butylamine salt (CAS 262285-80-3). The sodium salt is reported as hygroscopic, which introduces weighing inaccuracy and potential degradation during storage and handling . In contrast, the t-butylamine salt is a non-hygroscopic, off-white crystalline solid with vendor-specified purity of ≥98% [1]. Additionally, the t-butylamine salt serves as a defined intermediate in synthetic routes; a patented process describes the preparation of the TBA salt from mevastatin free acid, achieving HPLC purity of 98% after crystallization, with the TBA salt subsequently convertible to the sodium salt as needed [2].

Salt form selection Stability Analytical reference standard

Reference Standard and Impurity Marker Utility

Mevastatin Hydroxy Acid t-Butylamine Salt (CAS 262285-80-3) is explicitly designated for use as a reference substance for drug impurities and reagents in research applications [1]. It is commercially available in multiple pack sizes (50 mg and 500 mg) from multiple vendors, with documented pricing tiers that support both small-scale pilot studies and larger-scale validation work . The compound is referenced in pharmacopoeial supplier catalogs and is supplied under controlled storage conditions (2-8°C, protected from air and light) to maintain certified purity [2].

Analytical method validation Pharmaceutical impurity profiling Reference standard procurement

Mevastatin Hydroxy Acid t-Butylamine Salt – Priority Application Scenarios


Cell-Free HMG-CoA Reductase Assays

In cell-free or purified enzyme assays measuring HMG-CoA reductase inhibition, the lactone prodrug form of mevastatin exhibits no intrinsic inhibitory activity because the enzymatic hydrolysis machinery present in intact cells is absent [1]. Mevastatin Hydroxy Acid t-Butylamine Salt provides the pre-formed active hydroxy acid species, enabling direct measurement of inhibitory potency without confounding variables introduced by incomplete or variable lactone hydrolysis. The documented water solubility of the t-butylamine salt form [2] further facilitates preparation of aqueous assay buffers at relevant concentrations.

Intermediate Lipophilicity Comparator for Statin Studies

The hydroxy acid form of mevastatin occupies a quantifiably distinct intermediate position in the statin lipophilicity spectrum, with a relative Po/w ratio approximately 25-fold greater than pravastatin (hydrophilic) and 8-fold lower than simvastatin (highly lipophilic) [3]. This defined lipophilicity tier makes mevastatin hydroxy acid the appropriate selection for studies investigating the relationship between statin lipophilicity and membrane permeability, tissue distribution, or off-target cellular effects, where it serves as a mid-range comparator between the hydrophilic and highly lipophilic extremes of the class.

Analytical Method Development & Impurity Profiling

Mevastatin Hydroxy Acid t-Butylamine Salt (CAS 262285-80-3) is designated as a reference substance for drug impurities and reagents [4]. Its non-hygroscopic crystalline nature and defined purity specification (≥98%) [5] make it suitable for use as a calibration standard in HPLC or LC-MS methods quantifying the active hydroxy acid metabolite of mevastatin in biological matrices or pharmaceutical formulations. Unlike the lactone reference standard, this compound does not require pre-analytical hydrolysis, reducing sample preparation variability and improving method reproducibility.

Synthetic Chemistry: TBA Salt as Crystalline Intermediate

As documented in US Patent US20030120086A1, the t-butylamine salt of mevastatin can be prepared from mevastatin free acid and subsequently converted to the sodium salt or other salt forms with high purity (98% by HPLC) [6]. The crystalline TBA salt offers handling advantages as a non-hygroscopic intermediate in synthetic sequences, enabling precise stoichiometric control and simplified purification by crystallization. This positions CAS 262285-80-3 as a procurement option for laboratories synthesizing mevastatin derivatives or generating alternative salt forms for specific formulation requirements.

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